N-(4-ethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
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Description
N-(4-ethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Agents
Research by Menciu et al. (1999) focused on the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides in the quest for novel antiallergic compounds. Their efforts led to the identification of compounds significantly more potent than existing antiallergic drugs, highlighting the potential of such molecules in developing new treatments for allergic reactions Menciu et al., 1999.
Opioid Agonists
Barlow et al. (1991) explored a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, investigating their potential as opioid kappa agonists. Their work underscores the role of chemical synthesis in discovering compounds with analgesic properties, which could contribute to pain management therapies Barlow et al., 1991.
Antimicrobial Agents
Abdel-Ghany et al. (2013) synthesized and evaluated a dipeptide derivative coupled with a triazole-pyridine moiety, showing promising antimicrobial activity. This research demonstrates the potential of integrating various chemical structures to create effective antimicrobial agents Abdel-Ghany et al., 2013.
Insecticidal Compounds
Fadda et al. (2017) conducted a study on novel heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. Their findings suggest the versatility of heterocyclic chemistry in addressing agricultural challenges Fadda et al., 2017.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-2-18-9-11-19(12-10-18)25-23(28)17-30-22-15-27(21-8-4-3-7-20(21)22)16-24(29)26-13-5-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYRMFAERLLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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